molecular formula C8H11NO3S B15324244 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid

5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B15324244
M. Wt: 201.25 g/mol
InChI Key: YDODNGVOORAMQC-UHFFFAOYSA-N
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Description

5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol This compound features a furan ring substituted with a carboxylic acid group and a thioether-linked aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the furan derivative with a suitable thiol compound under mild conditions.

    Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions, often using ethylenediamine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the field of antimicrobial and anticancer research.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, triggering or blocking signaling pathways.

Comparison with Similar Compounds

  • 5-(((2-Hydroxyethyl)thio)methyl)furan-2-carboxylic acid
  • 5-(((2-Methylthioethyl)thio)methyl)furan-2-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. aminoethyl) can significantly alter the compound’s reactivity and biological activity.
  • Unique Properties: 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c9-3-4-13-5-6-1-2-7(12-6)8(10)11/h1-2H,3-5,9H2,(H,10,11)

InChI Key

YDODNGVOORAMQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCCN

Origin of Product

United States

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